REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[CH2:6][C:5](=[O:7])[O:4][C:3]1=[O:8].[CH2:10]([OH:12])[CH3:11]>>[CH2:10]([O:12][C:5](=[O:7])[CH2:6][C:2]([CH3:9])([CH3:1])[C:3]([OH:8])=[O:4])[CH3:11]
|
Name
|
|
Quantity
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6.4 g
|
Type
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reactant
|
Smiles
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CC1(C(OC(C1)=O)=O)C
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Name
|
|
Quantity
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150 mL
|
Type
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reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent was removed in vacuo
|
Type
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CUSTOM
|
Details
|
the residue triturated with hexane
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(C(=O)O)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.66 g |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |